molecular formula C17H12ClNO B11845870 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol

2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol

Cat. No.: B11845870
M. Wt: 281.7 g/mol
InChI Key: DMHGGQSGDKMLCZ-UXBLZVDNSA-N
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Description

2-[(E)-2-(4-Chlorophenyl)vinyl]quinolin-8-ol is a styrylquinoline derivative characterized by a quinoline backbone substituted with a hydroxy group at position 8 and a 4-chlorostyryl moiety at position 2. This compound belongs to a broader class of styrylquinolines, which are notable for their diverse applications in medicinal chemistry, materials science, and catalysis. The presence of the 4-chlorophenyl group enhances electron-withdrawing effects, influencing both its electronic properties and biological activity .

Properties

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C17H12ClNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+

InChI Key

DMHGGQSGDKMLCZ-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Chlorostyryl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

2-(4-Chlorostyryl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond of the styryl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for this transformation.

    Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the styryl group yields a saturated quinoline derivative.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for further functionalization and modification, making it a valuable intermediate in organic synthesis.

    Biology: Quinoline derivatives, including 2-(4-Chlorostyryl)quinolin-8-ol, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These activities make the compound a potential candidate for drug development and therapeutic applications.

    Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent. Studies have shown that quinoline derivatives can inhibit the growth of cancer cells and exhibit anti-inflammatory effects.

    Industry: In addition to its applications in drug development, 2-(4-Chlorostyryl)quinolin-8-ol is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorostyryl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects. The exact molecular targets and pathways involved in the compound’s mechanism of action may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

UV-Vis absorption spectra reveal substituent-dependent electronic transitions:

Compound λmax (nm) Key Features
4-Chlorophenyl derivative ~340 Strong π–π* transition due to electron-withdrawing Cl; enhanced conjugation
4-Methoxyphenyl derivative ~360–380 Redshifted absorption due to electron-donating OCH3
4-Fluorophenyl derivative ~310–350 Lower absorption intensity compared to Cl derivatives

The 4-chlorophenyl group increases electron affinity more effectively than fluoro or methoxy groups, optimizing charge-transfer characteristics in OLED applications .

Antifungal and Antimicrobial Activity :

  • 4-Chlorophenyl derivative : Moderate antifungal activity against Candida albicans (MIC ~8 µg/mL), comparable to fluconazole .
  • 5,7-Dichloro-2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol (14): Superior activity (MIC ~2 µg/mL) due to synergistic effects of dual chlorination .
  • 2-[(E)-2-(3-Chlorophenyl)vinyl]quinolin-8-ol: Reduced activity compared to 4-Cl analogs, highlighting positional sensitivity .

Antimycobacterial Activity :
Lipophilicity (log K) correlates with enhanced penetration in mycobacterial membranes. The 4-chlorophenyl derivative exhibits log K ~3.5, balancing solubility and membrane permeability .

Structural and Crystallographic Insights

X-ray studies reveal:

  • Dihedral Angles: The angle between quinoline and phenyl rings in 4-chlorophenyl derivatives (~29.22°) is smaller than in 4-methoxyphenyl analogs (~42.59°), promoting planarization and extended conjugation .
  • Hydrogen Bonding : The 8-hydroxy group forms intramolecular H-bonds, stabilizing the E-configuration critical for bioactivity .

Biological Activity

2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol, also referred to as 2-(4-chlorostyryl)quinolin-8-ol, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, particularly in the context of anticancer properties, enzyme inhibition, and oxidative stress induction.

Chemical Structure and Properties

The compound has a molecular formula of C16H13ClN2O and a molecular weight of approximately 281.7 g/mol. Its structure features a quinoline core with a 4-chlorophenylvinyl substituent at the 2-position and a hydroxyl group at the 8-position, which contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol exhibits potent anticancer properties primarily through the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. Inhibition leads to increased DNA damage and subsequent cell death, which is particularly relevant in cancer therapy contexts.

Case Study: Topoisomerase Inhibition
A study demonstrated that the compound significantly inhibited topoisomerase I and II activities in vitro, leading to cytotoxic effects on cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress, further enhancing its cytotoxicity.

Enzyme Interaction

The compound interacts with various molecular targets within cells, affecting critical biochemical pathways. Its ability to bind to enzymes involved in DNA processes suggests potential applications in drug design for cancer therapies. The specific interactions with cellular receptors and enzymes remain an area for further investigation.

Comparative Biological Activity

To understand the unique properties of 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-olContains an amino group instead of chlorineExhibits different biological activities due to amino substitution
2-[2-(2-Chlorophenyl)vinyl]-5-methylquinolin-8-olContains a chlorophenyl group but differs in positionSimilar reactivity but may have distinct biological properties
2-[2-(4-Chlorophenyl)vinyl]-5-methylquinolin-8-olHas a methyl group at the 5-positionUnique due to methyl substitution which may enhance binding affinity

The distinct combination of substituents in 2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol confers unique chemical and biological properties compared to these similar compounds.

The proposed mechanism of action includes:

  • Topoisomerase Inhibition : Disruption of DNA replication processes.
  • ROS Generation : Induction of oxidative stress leading to apoptosis.
  • Enzyme Binding : Interaction with key cellular enzymes affecting metabolic pathways.

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